The synthesis of NVP 2 employs a convergent approach that enhances efficiency and reduces reaction times. Key steps in the synthesis include:
NVP 2 has a complex molecular structure characterized by various functional groups that contribute to its biological activity:
The structure includes a tetrahydropyran ring, a bipyridine moiety, and several nitrogen-containing groups that facilitate interactions with the target enzyme CDK9. The presence of chlorine and methoxy groups also influences its solubility and binding properties .
NVP 2 primarily acts as an ATP-competitive inhibitor of CDK9. The mechanism involves:
The mechanism of action for NVP 2 revolves around its ability to inhibit transcriptional elongation mediated by CDK9:
These properties are crucial for laboratory research applications where precise measurements are necessary for experimental reproducibility .
NVP 2 is primarily utilized in scientific research focused on cancer therapy due to its role as a selective inhibitor of CDK9:
CAS No.: 193419-86-2
CAS No.: 5809-08-5
CAS No.: 13966-05-7
CAS No.: 72572-96-4
CAS No.: 127886-77-5